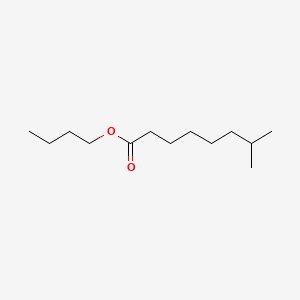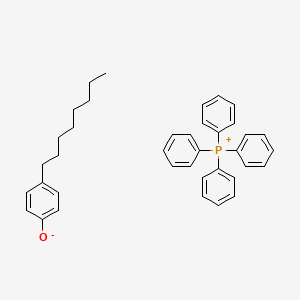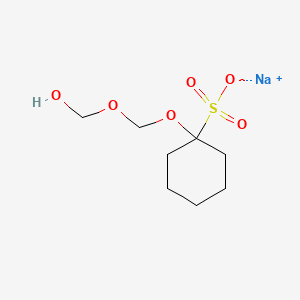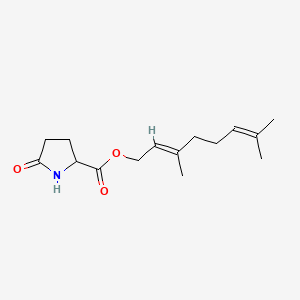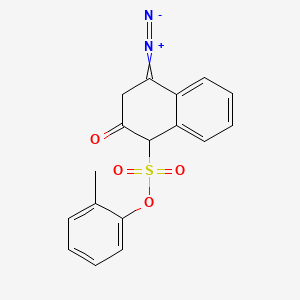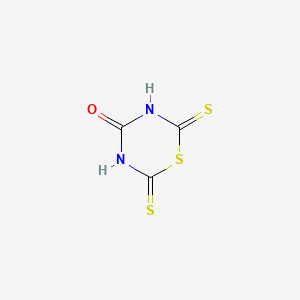
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one is a chemical compound with the molecular formula C3H2N2OS3 It is known for its unique structure, which includes a six-membered ring containing nitrogen, sulfur, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of appropriate thioamide and carbonyl compounds under controlled conditions. One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein kinases or other critical enzymes in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,6-Thiadiazinones: These compounds share a similar ring structure but differ in the position of sulfur atoms.
Thiosemicarbazides: These are precursors in the synthesis of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one.
Sulfoxides and Sulfones: Oxidized derivatives of thiadiazinones.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
78972-27-7 |
|---|---|
Formule moléculaire |
C3H2N2OS3 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
2,6-bis(sulfanylidene)-1,3,5-thiadiazinan-4-one |
InChI |
InChI=1S/C3H2N2OS3/c6-1-4-2(7)9-3(8)5-1/h(H2,4,5,6,7,8) |
Clé InChI |
FZBNEDQJQRMCNL-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)NC(=S)SC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


